2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole
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Overview
Description
2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole is a heterocyclic compound that contains both a benzothiazole and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylpiperidine with 2-aminobenzenethiol under specific conditions to form the desired benzothiazole ring. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-4-yl)pyridine
- 4-Methylpiperidine
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole is unique due to its combined benzothiazole and piperidine rings, which confer specific chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H16N2S |
---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
2-(4-methylpiperidin-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H16N2S/c1-13(6-8-14-9-7-13)12-15-10-4-2-3-5-11(10)16-12/h2-5,14H,6-9H2,1H3 |
InChI Key |
IBRZQHAEUQTVCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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